mGluR2 agonist 1 (hydrochloride)

mGluR2 Orthosteric agonist EC50

Choose mGluR2 agonist 1 (hydrochloride) for its unmatched selectivity as a conformationally restricted carboxycyclopropyl glycine orthosteric agonist. With an EC50 of 82 nM, it directly activates mGluR2, eliminating the need for ambient glutamate required by PAMs. This ensures reliable ex vivo electrophysiology and clean behavioral pharmacology data by avoiding confounding mGluR3 activation seen with dual agonists. The hydrochloride salt ensures favorable DMSO solubility for high-concentration stock preparation, making it the superior tool for reproducible, mechanistic CNS research.

Molecular Formula C7H12ClNO4
Molecular Weight 209.63 g/mol
Cat. No. B12382830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemGluR2 agonist 1 (hydrochloride)
Molecular FormulaC7H12ClNO4
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCC1(CC1C(C(=O)O)N)C(=O)O.Cl
InChIInChI=1S/C7H11NO4.ClH/c1-7(6(11)12)2-3(7)4(8)5(9)10;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);1H/t3-,4-,7+;/m0./s1
InChIKeyQWPZQJSGAWBTFK-WVADXRAYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





mGluR2 agonist 1 (hydrochloride): A Potent and Selective mGluR2 Orthosteric Agonist for CNS Research Procurement


mGluR2 agonist 1 (hydrochloride), also designated Compound 5b, is a conformationally restricted analog belonging to the carboxycyclopropyl glycine class of orthosteric agonists targeting the metabotropic glutamate receptor 2 (mGluR2). It is documented as a potent and selective agonist with an EC50 of 82 nM in functional assays [1] . As an orthosteric ligand, it binds to the conserved extracellular glutamate-binding site, distinguishing it from positive allosteric modulators (PAMs) that engage distinct transmembrane domain sites and exhibit fundamentally different pharmacology [2].

Why mGluR2 agonist 1 (hydrochloride) Cannot Be Casually Substituted by Other Group II mGluR Agonists or PAMs


Despite a shared target family, substitution of mGluR2 agonist 1 (hydrochloride) with other Group II agonists or mGluR2 PAMs is scientifically unjustified. The mGluR2 pharmacology landscape is fragmented by fundamentally distinct modalities: orthosteric agonism (e.g., mGluR2 agonist 1, LY354740), positive allosteric modulation (e.g., JNJ-42153605, BINA), and dual mGluR2/3 agonism (e.g., LY379268, LY404039). These modalities differ not only in binding site and molecular mechanism but also in functional selectivity, desensitization profiles, and translational outcomes [1] [2]. Furthermore, subtle structural modifications among orthosteric agonists yield divergent receptor subtype selectivity profiles (mGluR2-selective vs. mGluR2/3-dual), which profoundly alters synaptic glutamate regulation and downstream behavioral pharmacology [3]. Procuring an in-class analog without matching the precise mechanistic and selectivity profile risks introducing confounding variables that compromise experimental reproducibility and data interpretation.

Procurement-Relevant Quantitative Differentiation of mGluR2 agonist 1 (hydrochloride) Versus Key Comparators


Orthosteric mGluR2 Agonist with Defined Nanomolar Potency (EC50 82 nM)

mGluR2 agonist 1 (hydrochloride) exhibits an EC50 of 82 nM for activation of human mGluR2 receptors in functional cAMP assays. In comparison, the prototypical Group II orthosteric agonist LY354740 demonstrates an EC50 of 5.1 nM at human mGluR2, representing approximately 16-fold higher potency [1]. The positive allosteric modulator JNJ-42153605 exhibits an EC50 of 17 nM in potentiation assays, representing a distinct mechanistic class that requires the presence of endogenous glutamate for activity [2]. This intermediate potency profile positions mGluR2 agonist 1 as a tool compound suitable for applications where supraphysiological receptor activation associated with ultra-high-potency agonists (e.g., LY379268 with EC50 2.69 nM) may be undesirable, such as in chronic dosing paradigms or studies investigating receptor desensitization kinetics [3].

mGluR2 Orthosteric agonist EC50

mGluR2 Subtype Selectivity Versus Dual mGluR2/3 Agonists: Functional Divergence

mGluR2 agonist 1 (hydrochloride) is reported as a selective mGluR2 agonist. In contrast, widely used comparators including LY354740, LY379268, and LY404039 are dual mGluR2/3 agonists [1] . While mGluR2 and mGluR3 share approximately 70% sequence homology and both couple to Gi/o proteins, they exhibit distinct cellular and synaptic localization: mGluR2 is primarily presynaptic and functions as an autoreceptor regulating glutamate release, whereas mGluR3 is expressed both pre- and postsynaptically and on glial cells. Genetic and pharmacological studies demonstrate that mGluR2, not mGluR3, mediates the antipsychotic-like effects of Group II agonists in preclinical models [2]. Dual mGluR2/3 agonists such as LY379268 (EC50 mGluR2 = 2.69 nM, mGluR3 = 4.48 nM) activate both receptor subtypes, potentially engaging mGluR3-mediated signaling pathways that may confound interpretation of mGluR2-specific pharmacology.

mGluR2 mGluR3 Subtype selectivity Schizophrenia models

Orthosteric Agonism Versus Positive Allosteric Modulation: Differential Tolerance Liability

mGluR2 agonist 1 (hydrochloride) functions as an orthosteric agonist, binding to the glutamate recognition site. In contrast, PAMs such as JNJ-42153605 (EC50 = 17 nM) [1], BINA (EC50 = 33.2 nM) [2], and JNJ-40411813/ADX71149 [3] bind to allosteric sites within the transmembrane domain and require the presence of endogenous glutamate for activity. A critical differentiating factor with direct procurement relevance is the development of tolerance: Studies in rats demonstrate that orthosteric mGluR2 agonists elicit rapid tolerance to their primary efficacy on sleep-wake measures, whereas mGluR2 PAMs do not [4]. Specifically, the orthosteric agonist LY354740 produced significant tolerance after repeated administration in sleep architecture assays, while the PAM JNJ-42153605 maintained efficacy. This mechanistic divergence carries profound implications for experimental design: researchers investigating chronic mGluR2 modulation may observe diminishing effects with orthosteric agonists but sustained efficacy with PAMs.

Orthosteric agonist Positive allosteric modulator Receptor desensitization Tolerance

Chemical Scaffold and Physicochemical Properties: A Structurally Distinct Tool Compound

mGluR2 agonist 1 (hydrochloride) belongs to the carboxycyclopropyl glycine chemical class (molecular formula C7H12ClNO4, MW 209.63) , a conformationally restricted glutamate analog scaffold distinct from the bicyclo[3.1.0]hexane core of LY354740, LY379268, and LY404039 [1]. This structural divergence may translate to differential off-target profiles, metabolic stability, and CNS penetration characteristics. For in vitro applications, the compound is typically soluble in DMSO at 10 mM [2], which supports standard cell-based assay preparation. In comparison, LY404039 exhibits limited DMSO solubility (0.5 mg/mL ≈ 2.12 mM) , potentially constraining assay concentration ranges. The hydrochloride salt form enhances aqueous handling relative to the free base.

Carboxycyclopropyl glycine Chemical scaffold Physicochemical properties Solubility

Intrinsic Efficacy and Functional Bias: Orthosteric Agonists Produce Full cAMP Inhibition

As an orthosteric agonist, mGluR2 agonist 1 (hydrochloride) directly activates the receptor to produce maximal Gi/o-mediated inhibition of adenylate cyclase. In contrast, PAMs such as JNJ-40411813 exhibit no intrinsic agonist activity alone and require the presence of glutamate to potentiate signaling [1]. LY354740, a comparator orthosteric agonist, produces >90% suppression of forskolin-stimulated cAMP formation at human mGluR2 receptors with an EC50 of 5.1 nM [2]. The intrinsic efficacy profile has direct experimental relevance: Orthosteric agonists enable standalone activation of mGluR2 signaling without dependence on endogenous glutamate tone, which can vary substantially across brain regions, disease states, and experimental conditions. This feature is particularly critical for ex vivo slice electrophysiology experiments where glutamate is removed during tissue preparation, and for in vivo studies where glutamatergic tone may be pathologically dysregulated.

cAMP inhibition Intrinsic efficacy Functional bias G-protein coupling

Optimal Procurement and Experimental Use Cases for mGluR2 agonist 1 (hydrochloride) Based on Quantitative Evidence


Acute Mechanistic Studies of mGluR2 Signaling in Ex Vivo Brain Slice Electrophysiology

Given its orthosteric agonist mechanism, mGluR2 agonist 1 (hydrochloride) (EC50 = 82 nM) [1] can directly activate mGluR2 receptors without requiring endogenous glutamate, making it suitable for ex vivo slice electrophysiology where glutamate is washed out during tissue preparation. In contrast, PAMs such as JNJ-42153605 would be inactive under these conditions due to absent glutamate tone. For researchers investigating presynaptic inhibition of glutamate release, this compound provides a direct pharmacological tool with defined potency, avoiding the confounding requirement for ambient glutamate that limits PAM utility in reduced preparations [2].

Isolating mGluR2-Specific Contributions in Behavioral Pharmacology Models

For studies aiming to dissect mGluR2-specific versus mGluR3-mediated contributions to behavioral outcomes, mGluR2 agonist 1 (hydrochloride) offers a selective mGluR2 profile, in contrast to widely used dual mGluR2/3 agonists such as LY354740 and LY379268 [1]. Genetic evidence demonstrates that mGluR2, not mGluR3, mediates antipsychotic-like effects in preclinical models [2]. Procuring a selective mGluR2 agonist eliminates the confounding variable of concurrent mGluR3 activation, enabling cleaner interpretation of receptor subtype-specific pharmacology in models of schizophrenia, anxiety, or cognitive function.

Comparative Pharmacology Studies Across Orthosteric Agonist Chemotypes

mGluR2 agonist 1 (hydrochloride) belongs to the carboxycyclopropyl glycine chemical class [1], structurally distinct from the extensively characterized bicyclo[3.1.0]hexane scaffold of LY354740 and LY379268 [2]. Researchers conducting structure-activity relationship (SAR) studies or validating target engagement across multiple chemotypes will benefit from procuring this compound as a structurally divergent tool. The hydrochloride salt form also offers favorable DMSO solubility (~10 mM) , supporting high-concentration stock preparation for in vitro assays, whereas certain comparator compounds like LY404039 exhibit more limited solubility .

Receptor Desensitization and Tolerance Paradigms in Chronic Dosing Studies

Evidence indicates that orthosteric mGluR2 agonists, as a class, elicit rapid tolerance to their primary efficacy upon repeated administration, whereas mGluR2 PAMs do not [1]. For researchers investigating receptor desensitization mechanisms, tolerance development, or the temporal dynamics of mGluR2 signaling, mGluR2 agonist 1 (hydrochloride) serves as an appropriate tool to model orthosteric agonist-induced adaptive changes. This application leverages the inherent pharmacological properties of orthosteric agonists to explore the cellular and circuit-level consequences of sustained mGluR2 activation, which may differ fundamentally from those produced by PAMs [2].

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